REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([NH:10][CH3:11])=[N:4][C:5]([O:8][CH3:9])=[CH:6][CH:7]=1.C(O)(=O)[CH2:13][OH:14].O.[C:18]1(C)C=CC=CC=1>>[OH:14][CH2:13][C:11]1[N:10]([CH3:18])[C:3]2[C:2]([N:1]=1)=[CH:7][CH:6]=[C:5]([O:8][CH3:9])[N:4]=2
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
NC=1C(=NC(=CC1)OC)NC
|
Name
|
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
C(CO)(=O)O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 4 hours
|
Duration
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4 h
|
Type
|
EXTRACTION
|
Details
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after which it was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The extract was washed with an aqueous solution of sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
after which the solvent was removed by distillation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography through silica gel
|
Type
|
ADDITION
|
Details
|
by volume mixture of ethyl acetate and methanol as the eluent
|
Name
|
|
Type
|
product
|
Smiles
|
OCC=1N(C2=NC(=CC=C2N1)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 620 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |